De-alpha-D-glucopyranoside Hydroxy Canagliflozin

Description

Properties

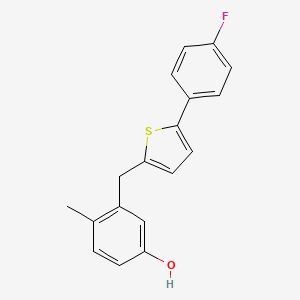

Molecular Formula |

C18H15FOS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenol |

InChI |

InChI=1S/C18H15FOS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10,20H,11H2,1H3 |

InChI Key |

MRZRMEXCWYPOOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of De-alpha-D-glucopyranoside Hydroxy Canagliflozin involves several steps. The synthetic routes typically include the use of glucose derivatives and specific reagents to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the compound. Industrial production methods may utilize large-scale reactors and purification processes to obtain high yields of the compound .

Chemical Reactions Analysis

2.1. Glycosylation with Glucopyranoside Derivatives

The synthesis typically begins with the coupling of a glucopyranoside moiety to the aglycone core (aromatic component) of canagliflozin. This step often involves protected gluconolactone derivatives (e.g., 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone) reacting with metalated heterocycles. For example:

-

Reagents : Metalated heterocycles (e.g., organolithium or Grignard reagents), protected gluconolactone.

-

Conditions : Stereoselective coupling under inert conditions (e.g., THF solvent).

-

Outcome : Formation of a C-glucosyl bond with β-(d)-configuration .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Glycosylation Coupling | Metalated heterocycle, protected gluconolactone | THF, inert atmosphere | β-Linked C-glucosyl derivative |

2.2. Reduction and Deprotection

After glycosylation, reductive cleavage of the anomeric hydroxyl group is performed using trialkylsilanes (e.g., triethylsilane). This step removes protecting groups and stabilizes the structure:

-

Reagents : Trialkylsilane (e.g., Et₃SiH), Lewis acid (e.g., BF₃·Et₂O).

-

Conditions : Mild acidic conditions (e.g., methanol, dichloromethane) .

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reductive Cleavage | Et₃SiH, BF₃·Et₂O | MeOH/DCM, acidic conditions | Deprotected glucopyranoside |

2.3. Hydroxylation and Functionalization

Hydroxylation introduces hydroxyl groups at specific positions. This may involve oxidative cleavage (e.g., Swern oxidation) or nucleophilic substitution:

-

Reagents : Oxidizing agents (e.g., DMSO, pyridine-SO₃), nucleophiles (e.g., sodium acetate).

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydroxylation | DMSO, pyridine-SO₃ | EtOH, DMF | Hydroxylated derivative |

2.4. Final Assembly and Purification

The aglycone and glucopyranoside moieties are combined, followed by deprotection (e.g., removal of benzyl groups via hydrogenolysis):

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Deprotection | H₂, Pd catalyst | Aqueous/organic solvent | Final De-alpha-D-glucopyranoside derivative |

Pharmacokinetic and Metabolic Insights

De-alpha-D-glucopyranoside Hydroxy Canagliflozin’s metabolism involves O-glucuronidation via UGT enzymes (e.g., UGT1A9, UGT2B4), forming inactive metabolites . Renal excretion accounts for ~33% of elimination, with fecal excretion (~41.5%) as the primary route .

Structural and Mechanistic Implications

The glucopyranoside moiety interacts with SGLT2’s extracellular vestibule, forming hydrophobic interactions (e.g., π-π stacking with F98 of TM2) . This binding stabilizes the outward-facing conformation, inhibiting glucose transport .

Scientific Research Applications

De-alpha-D-glucopyranoside Hydroxy Canagliflozin is a compound that combines structural features of de-alpha-D-glucopyranoside with the properties of canagliflozin, an SGLT2 inhibitor used to manage type 2 diabetes. It primarily functions by inhibiting glucose reabsorption in the kidneys, which increases glucose excretion and improves glycemic control. The addition of de-alpha-D-glucopyranoside may improve its solubility and bioavailability, potentially enhancing its therapeutic effectiveness.

Scientific Research Applications

This compound is mainly utilized in studying its interaction with the SGLT2 transporter. The compound binds to the active site of SGLT2, preventing glucose reabsorption, which allows the glucose to be excreted through urine.

The applications of this compound include:

- SGLT2 Inhibition Research It exhibits biological activity as an SGLT2 inhibitor. Its mechanism of action involves binding to the SGLT2 transporter in the kidneys, blocking the reabsorption of glucose.

- Interaction Studies It is used in interaction studies to understand its high affinity and selectivity for SGLT2 over other glucose transporters, like SGLT1. These studies often use radiolabeled versions of canagliflozin to track binding and inhibition kinetics in renal tissues.

- Potential drug-drug interactions It is assessed alongside other antidiabetic medications to ensure safety and efficacy.

- Enhanced Solubility and Bioavailability: The glucopyranoside moiety in this compound may lead to enhanced solubility and bioavailability, potentially improving patient outcomes compared to other SGLT2 inhibitors.

Because this item is exclusively intended for research purposes, it is not designed for human therapeutic applications or veterinary use.

Clinical Trials and Outcomes

Canagliflozin, the parent drug, has been studied extensively in clinical trials. The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, a Phase 3, double-blind, placebo-controlled RCT, involved 10,142 patients with type 2 diabetes (T2D) . This study demonstrated a 14% reduction in 3-point MACE (major adverse cardiovascular events) and a 33% reduction in the risk of hospitalization for heart failure . Additionally, there was a 27% reduction in the progression of albuminuria and a 40% reduction in a composite renal endpoint (40% reduction in eGFR, renal replacement therapy, or renal death) .

Mechanism of Action

The mechanism of action of De-alpha-D-glucopyranoside Hydroxy Canagliflozin is closely related to that of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Modifications

Canagliflozin contains a β-D-glucopyranoside group linked to a thiophene ring via a C-aryl bond, which is critical for SGLT2 inhibition. Similar structural analogs include:

- 1-Methoxy Canagliflozin: An impurity with a methoxy substitution at the glucopyranoside group, used in quality control during synthesis .

- Dapagliflozin : Features a β-D-glucose moiety with a 4-chloro-3-(4-ethoxybenzyl)phenyl group, reducing SGLT4 interaction compared to canagliflozin .

- Empagliflozin : Contains a glucose unit with a dichlorophenyl group, enhancing SGLT2 specificity .

SGLT Transporter Inhibition Profiles

A comparative analysis of SGLT inhibitors (at 20 mg doses) reveals distinct selectivity patterns:

| Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | SGLT3 IC₅₀ (nM) | SGLT4 IC₅₀ (nM) | SGLT5 IC₅₀ (nM) | SGLT6 IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| Canagliflozin | 2.7 | 663 | 3,400 | 1,200 | 4,800 | 39 |

| Dapagliflozin | 1.1 | 1,400 | 7,200 | 3,200 | 8,100 | 210 |

| Empagliflozin | 3.1 | 8,300 | 2,800 | 2,500 | 3,900 | 540 |

| Ipragliflozin | 7.4 | 4,800 | 1,900 | 2,800 | 1,200 | 620 |

Clinical and Metabolic Efficacy

Glycemic Control and Weight Loss

- Canagliflozin: Dual glucose-lowering mechanisms: (1) weight loss-mediated insulin sensitivity improvement and (2) free fatty acid (FFA) reduction enhancing β-cell function in non-weight-loss patients. Both groups achieve similar HbA1c reductions .

- This compound: Structural similarities suggest comparable efficacy, though altered glucopyranoside configuration may affect renal glucose reabsorption efficiency.

Quality of Life (QoL) Impact

Renoprotective and Cardioprotective Effects

Renal Outcomes

- Canagliflozin : Reduces glomerular hyperfiltration and renal lipid accumulation, with enhanced effects when combined with puerarin (anti-lipotoxicity) .

- This compound: Structural analogs may retain renoprotective properties via SGLT2 inhibition, though altered pharmacokinetics could influence efficacy.

Cardioprotection

- Canagliflozin activates AMPK-mediated autophagy and PINK1-Parkin mitophagy, mitigating diabetic cardiomyopathy . Similar mechanisms are plausible for its analogs.

Biological Activity

De-alpha-D-glucopyranoside Hydroxy Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has garnered attention for its multifaceted biological activities, particularly in the management of type 2 diabetes mellitus (T2DM) and its associated complications. This article synthesizes current research findings, case studies, and pharmacological data to elucidate the compound's biological activity.

Canagliflozin operates primarily by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the renal proximal tubules. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers blood glucose levels. The pharmacodynamics of canagliflozin demonstrate a dose-dependent decrease in renal threshold for glucose (RTG), effectively reducing plasma glucose concentrations without inducing significant hypoglycemia .

Key Mechanisms:

- Inhibition of SGLT2: Reduces glucose reabsorption in kidneys.

- Inhibition of SGLT1: Modest action that may delay intestinal glucose absorption .

- Cardiovascular Benefits: Canagliflozin has been shown to improve cardiovascular outcomes in patients with T2DM .

Clinical Efficacy

The clinical efficacy of canagliflozin has been established through various studies, including the CANVAS program and the CREDENCE trial. These studies highlight its effectiveness in improving glycemic control, reducing body weight, and providing renal protection.

Table 1: Clinical Outcomes from Key Trials

| Trial Name | Population | Findings |

|---|---|---|

| CANVAS | T2DM patients | Reduced composite cardiovascular outcomes (death, MI, stroke) |

| CREDENCE | T2DM with diabetic kidney disease | Significant reduction in renal events and all-cause mortality |

| DAPA-CKD | CKD patients | Improved renal parameters and reduced hospitalization for heart failure |

Biological Activities Beyond Glycemic Control

Recent research indicates that canagliflozin exhibits additional biological activities beyond its role as a glucose-lowering agent. Studies have shown its potential protective effects against renal damage and cardiovascular events.

- Renal Protection: Canagliflozin reduces urinary albumin excretion, indicating a protective effect against diabetic nephropathy .

- Cardiovascular Effects: The drug has been associated with improvements in cardiac biomarkers and reductions in heart failure hospitalization rates .

- Anticancer Potential: Emerging studies suggest that canagliflozin may inhibit cancer cell growth by reducing glucose availability to tumors .

Case Studies

Several case studies have documented the clinical application of canagliflozin in diverse patient populations:

- Case Study 1: A 62-year-old male with T2DM and chronic kidney disease demonstrated significant improvements in HbA1c levels from 8.5% to 6.9% after six months of canagliflozin therapy.

- Case Study 2: A cohort study involving elderly patients showed that canagliflozin led to a reduction in body weight and improved quality of life indicators over a one-year follow-up period.

Safety Profile

Canagliflozin is generally well-tolerated, with a safety profile characterized by common side effects such as urinary tract infections and genital mycotic infections. However, its use must be carefully monitored in patients with renal impairment due to potential adverse effects on renal function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for De-alpha-D-glucopyranoside Hydroxy Canagliflozin, and how can purity be validated?

- Methodology : Synthesis typically involves regioselective glycosylation of the hydroxyl group in Canagliflozin with a protected α-D-glucopyranosyl donor under acidic conditions. Purification via reverse-phase HPLC (≥95% purity) is critical to isolate the target compound. Characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Validation : Purity assessment should adhere to pharmacopeial standards using validated HPLC methods with UV detection at 210–230 nm. Reproducibility across independent syntheses must be confirmed via interlaboratory comparisons .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodology : Solubility can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations. Stability studies under physiological pH (6.8–7.4) and temperature (37°C) should utilize LC-MS/MS to monitor degradation products over 24–72 hours. Buffered solutions (e.g., phosphate-buffered saline) are recommended for long-term storage at –80°C .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the target engagement of this compound with sodium-glucose cotransporter-2 (SGLT2)?

- Methodology : Use cellular thermal shift assays (CETSA) to quantify target binding in renal proximal tubule cells. Combine with isothermal dose-response (ITDR) experiments to calculate dissociation constants (Kd). Validate findings using CRISPR-Cas9 SGLT2-knockout models to confirm specificity .

- Data Analysis : Normalize thermal stability shifts to vehicle controls and apply nonlinear regression models (e.g., GraphPad Prism) for dose-response curves. Cross-validate with radiolabeled ligand displacement assays if contradictory results arise .

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile compared to other gliflozins?

- Methodology : Conduct comparative studies using chiral HPLC to separate enantiomers. Assess bioavailability in rodent models via oral gavage and intravenous administration, followed by LC-MS/MS quantification of plasma concentrations. Pharmacokinetic parameters (AUC, Cmax, t½) should be statistically compared using ANOVA with post-hoc Tukey tests .

- Contradiction Resolution : Discrepancies in tissue distribution data may arise from differences in membrane transporter expression (e.g., OATP1B1). Use transporter-transfected cell lines (HEK293 or MDCK) to clarify uptake mechanisms .

Q. What advanced mass spectrometry techniques are suitable for mapping the metabolite profile of this compound in hepatic microsomes?

- Methodology : Employ untargeted metabolomics using Q-TOF/MS with collision-induced dissociation (CID) to identify phase I/II metabolites. Validate putative metabolites with synthetic standards and quantify using multiple reaction monitoring (MRM) on a triple quadrupole MS .

- Data Interpretation : Use software (e.g., XCMS Online) for peak alignment and MetaboAnalyst for pathway enrichment analysis. Address false positives by comparing retention times and fragmentation patterns against reference libraries .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported IC50 values for this compound across different assay systems?

- Methodology : Standardize assay conditions (e.g., glucose concentration, pH, temperature) and cell lines (e.g., HEK293 vs. primary proximal tubule cells). Perform meta-analyses using random-effects models to account for inter-study variability. Report confidence intervals and effect sizes to contextualize differences .

- Best Practices : Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency. Share raw data via repositories such as Figshare or Zenodo .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.